molecular formula C17H27N3O B11811711 2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one

2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one

Cat. No.: B11811711
M. Wt: 289.4 g/mol
InChI Key: QIADQKRZMNJGAG-VYRBHSGPSA-N
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Description

2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one is a complex organic compound featuring a pyrrolidine ring, an amino group, and a benzyl(methyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl(methyl)amino group. One common method involves the condensation of a suitable amine with a ketone or aldehyde precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the molecule, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of amides or other functionalized derivatives .

Scientific Research Applications

2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and amino groups allow it to bind to various receptors and enzymes, modulating their activity. This compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed biological effects .

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)20-10-9-15(12-20)19(3)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,18H2,1-3H3/t15-,16?/m0/s1

InChI Key

QIADQKRZMNJGAG-VYRBHSGPSA-N

Isomeric SMILES

CC(C)C(C(=O)N1CC[C@@H](C1)N(C)CC2=CC=CC=C2)N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N

Origin of Product

United States

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